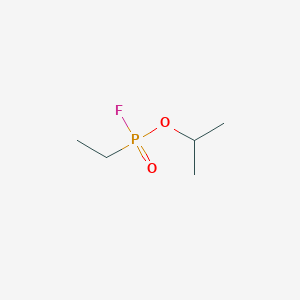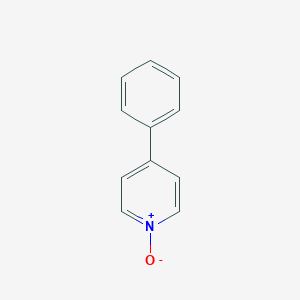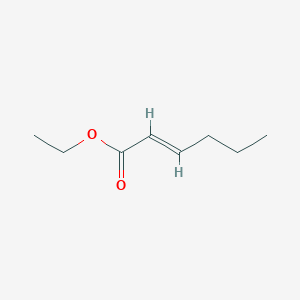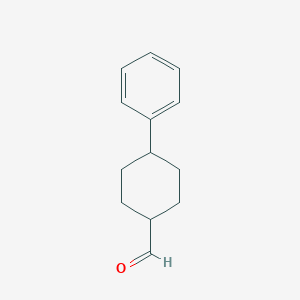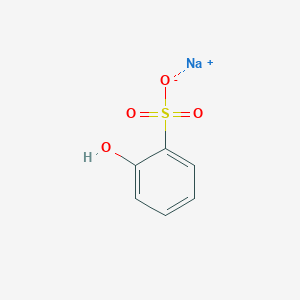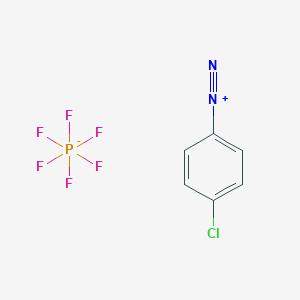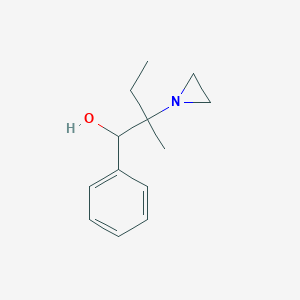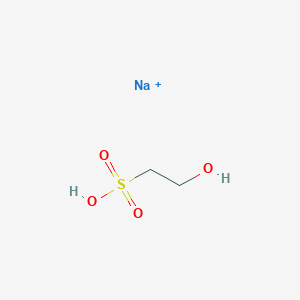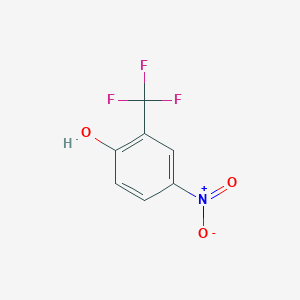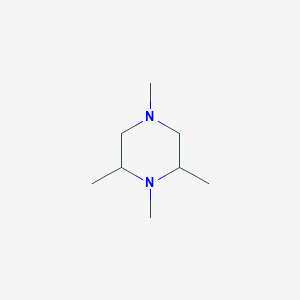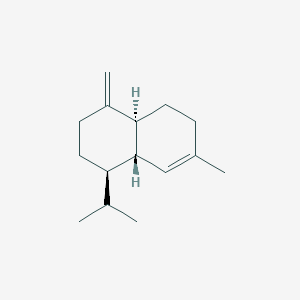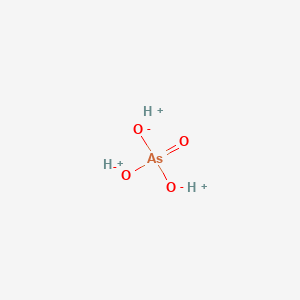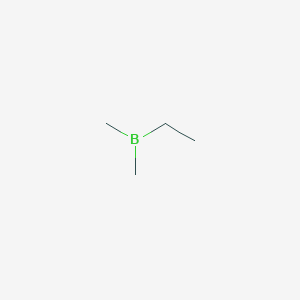
Borane, ethyldimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane, ethyldimethyl- is a chemical compound that is widely used in scientific research. It is a colorless liquid that has a pungent odor. This compound is also known as 1,1,1-trimethoxyethane borane or TMEDA-borane. It is a Lewis acid that is used as a reducing agent, a catalyst, and a complexing agent. Borane, ethyldimethyl- is an important compound in synthetic chemistry and has numerous applications in various fields.
Mecanismo De Acción
Borane, ethyldimethyl- acts as a Lewis acid and reacts with electron-rich compounds. It donates a pair of electrons to the compound, forming a covalent bond. This reaction is known as a reduction reaction. Borane, ethyldimethyl- is also used as a complexing agent, where it forms a complex with a metal ion. This complexation reaction is important in the synthesis of metal complexes.
Efectos Bioquímicos Y Fisiológicos
Borane, ethyldimethyl- is not used in biochemical or physiological studies. It is a synthetic compound that is only used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Borane, ethyldimethyl- has several advantages in laboratory experiments. It is a highly reactive reducing agent that is used in the reduction of various compounds. It is also a versatile catalyst that can be used in several reactions. However, borane, ethyldimethyl- is a highly reactive compound that can be dangerous if not handled properly. It is a pyrophoric compound that can ignite spontaneously in air.
Direcciones Futuras
There are several future directions for the use of borane, ethyldimethyl-. One potential application is in the synthesis of boron-containing compounds for use in materials science. Borane, ethyldimethyl- can also be used in the synthesis of metal complexes for use in catalysis and materials science. Another potential application is in the development of new reducing agents for use in organic synthesis. Overall, borane, ethyldimethyl- is an important compound in scientific research, and its potential applications are vast.
Métodos De Síntesis
Borane, ethyldimethyl- can be synthesized by reacting borane with ethyldimethylamine. The reaction takes place at room temperature and yields the desired product in high yield. The synthesis of borane, ethyldimethyl- is a simple and efficient process that is widely used in laboratories.
Aplicaciones Científicas De Investigación
Borane, ethyldimethyl- is an important compound in scientific research. It is used as a reducing agent in organic synthesis. It is also used as a catalyst in various reactions, such as the reduction of ketones and aldehydes. Borane, ethyldimethyl- is also used as a complexing agent in the synthesis of metal complexes. It is an important reagent in the preparation of boron-containing compounds.
Propiedades
Número CAS |
1113-22-0 |
|---|---|
Nombre del producto |
Borane, ethyldimethyl- |
Fórmula molecular |
C4H11B |
Peso molecular |
69.94 g/mol |
Nombre IUPAC |
ethyl(dimethyl)borane |
InChI |
InChI=1S/C4H11B/c1-4-5(2)3/h4H2,1-3H3 |
Clave InChI |
QOROTCSPKMPOQB-UHFFFAOYSA-N |
SMILES |
B(C)(C)CC |
SMILES canónico |
B(C)(C)CC |
Sinónimos |
Ethyldimethylborane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



